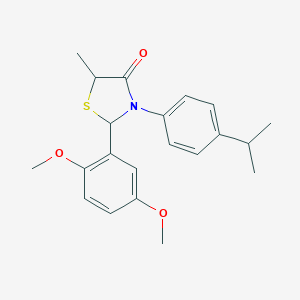![molecular formula C26H26ClN3O2 B504628 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide](/img/structure/B504628.png)
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a piperazine ring, a chlorobenzoyl group, and a dimethylbenzamide moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 1-piperazine to form 4-(4-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 4-aminophenyl-3,5-dimethylbenzamide under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
類似化合物との比較
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide can be compared with other similar compounds, such as:
- N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,4,5-triethoxybenzamide
- 4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
特性
分子式 |
C26H26ClN3O2 |
|---|---|
分子量 |
448g/mol |
IUPAC名 |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C26H26ClN3O2/c1-18-15-19(2)17-21(16-18)25(31)28-23-7-9-24(10-8-23)29-11-13-30(14-12-29)26(32)20-3-5-22(27)6-4-20/h3-10,15-17H,11-14H2,1-2H3,(H,28,31) |
InChIキー |
JRTVVGSZKIHTTC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Benzyloxy)phenyl]-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B504551.png)







![N-[4-(4-ethylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B504568.png)
![4-methyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B504569.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B504570.png)
